9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione 9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 876899-86-4
VCID: VC4975337
InChI: InChI=1S/C15H14ClN5O2/c1-19-12-11(13(22)18-15(19)23)21-7-3-6-20(14(21)17-12)10-5-2-4-9(16)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,18,22,23)
SMILES: CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC(=CC=C4)Cl
Molecular Formula: C15H14ClN5O2
Molecular Weight: 331.76

9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

CAS No.: 876899-86-4

Cat. No.: VC4975337

Molecular Formula: C15H14ClN5O2

Molecular Weight: 331.76

* For research use only. Not for human or veterinary use.

9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione - 876899-86-4

Specification

CAS No. 876899-86-4
Molecular Formula C15H14ClN5O2
Molecular Weight 331.76
IUPAC Name 9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Standard InChI InChI=1S/C15H14ClN5O2/c1-19-12-11(13(22)18-15(19)23)21-7-3-6-20(14(21)17-12)10-5-2-4-9(16)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,18,22,23)
Standard InChI Key CKEBCPLVNZYQGE-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC(=CC=C4)Cl

Introduction

The compound 9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione belongs to the class of purine derivatives. These compounds are significant in medicinal and synthetic chemistry due to their diverse biological activities and structural versatility.

This article provides a detailed overview of the compound's molecular structure, chemical properties, synthesis pathways, and potential applications based on available research data.

Molecular Information

PropertyDetails
Molecular FormulaC13H10ClN5O2
Molecular WeightApproximately 303.7 g/mol
IUPAC Name9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
StructureContains a purine core fused with a pyrimidine ring and a chlorophenyl group

Structural Features

  • The compound features a chlorophenyl group attached at the 9th position of the purine ring system.

  • It incorporates a methyl group at position 1 and two keto groups at positions 2 and 4.

  • The compound exists in a dihydro state, which enhances its chemical stability.

Synthesis Pathways

The synthesis of purino[7,8-a]pyrimidine derivatives typically involves multi-step reactions starting from purine precursors or pyrimidine intermediates. Below is a general outline:

  • Starting Materials:

    • Chlorinated benzene derivatives (e.g., 3-chlorobenzyl chloride).

    • Methylated purine or pyrimidine derivatives.

  • Reaction Steps:

    • Alkylation at the nitrogen atom of the purine ring using methyl iodide.

    • Coupling of the chlorophenyl group via nucleophilic substitution or Friedel-Crafts-type reactions.

    • Cyclization to form the fused pyrimidine ring system.

  • Purification:

    • Column chromatography or recrystallization methods are used to isolate the final product.

Pharmacological Potential

Purine derivatives like this compound are known for their wide range of biological activities:

  • Antitumor Activity: Many purines exhibit cytotoxic effects against cancer cells by interfering with DNA synthesis or repair mechanisms.

  • Anti-inflammatory Properties: Some derivatives act as COX inhibitors, reducing inflammation and pain .

  • Antiviral Activity: Purines are often explored for their ability to inhibit viral replication by targeting nucleic acid synthesis.

Spectroscopic Characterization

The following analytical techniques are typically employed for characterization:

TechniqueExpected Features
Mass Spectrometry (MS)Molecular ion peak at ~303 m/z corresponding to its molecular weight
NMR SpectroscopySignals for methyl groups (~3 ppm) and aromatic protons (~7–8 ppm)
Infrared (IR)Peaks for C=O stretching (1700–1750 cm⁻¹) and aromatic C-H bending (~700 cm⁻¹)

Computational Data

  • InChIKey: MNOOMMKUCVOVCR-UHFFFAOYSA-N

  • SMILES Notation: CCN1C(=O)N(C2=C(N=CN=C12)C3=CC(=CC=C3)Cl)C=O .

Comparative Analysis with Related Compounds

Below is a comparison of this compound with structurally similar derivatives:

Compound NameMolecular Weight (g/mol)Activity/Applications
9-(4-chlorophenyl)-1-methyl-purino[7,8-a]pyrimidine~359Anti-inflammatory
9-(3-chlorobenzyl)-purino[7,8-a]pyrimidine~415Potential anticancer agent

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